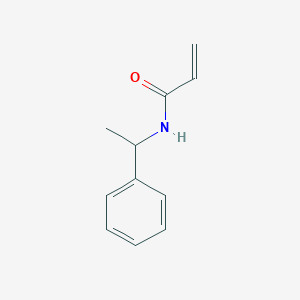

2-Propenamide, N-(1-phenylethyl)-

Description

Significance within the Class of Chiral Acrylamides

N-(1-phenylethyl)-2-propenamide belongs to the class of chiral acrylamides, which are monomers used to create polymers with a defined three-dimensional structure. The chirality of these polymers stems from the stereogenic center in the monomer unit. mdpi.com The presence of the 1-phenylethyl group, a well-established chiral auxiliary, allows for the synthesis of optically active polymers. These materials are of significant interest because their specific spatial configurations can lead to unique functional properties.

The primary significance of poly-(S)-N-(1-phenylethyl)acrylamide lies in its proven ability for chiral recognition. bldpharm.com This means the polymer can differentiate between the left- and right-handed forms (enantiomers) of other chiral compounds. This property is crucial in fields like analytical chemistry for the separation of enantiomers and in the development of sophisticated sensors. mdpi.combldpharm.com

Historical Context and Evolution of Research Interest

The study of chiral molecules has a long history, with foundational work on molecular asymmetry dating back to the 19th century. prepchem.com The specific interest in N-(1-phenylethyl)-2-propenamide is more recent and is closely linked to the advancement of polymer science and the increasing demand for enantiomerically pure substances, particularly in the pharmaceutical industry.

The parent amine, 1-phenylethylamine (B125046), has been used as a chiral resolving agent for decades. The evolution of this application is the incorporation of such chiral building blocks directly into functional materials. Research into acrylamide (B121943) and its polymerization has also been extensive, focusing on its use in producing polyacrylamides for a wide array of applications. prepchem.comnih.gov The convergence of these two research streams—the utility of chiral amines and the versatility of acrylamide polymerization—has led to the modern interest in monomers like N-(1-phenylethyl)-2-propenamide for creating specialized, functional polymers. bldpharm.comnih.gov

Broad Academic and Research Trajectories

Current research involving N-(1-phenylethyl)-2-propenamide is primarily directed toward materials science, specifically the development of chiral stationary phases (CSPs) for chromatography. bldpharm.com A major goal is to create robust and efficient systems for separating chiral molecules, which remains a significant challenge in chemical analysis and purification. bldpharm.com

Broader research trajectories for chiral polymers include their use in:

Asymmetric Catalysis: Where a chiral polymer can influence a chemical reaction to favor the formation of one enantiomer over another. mdpi.com

Chiral Sensors: Devices that can detect the presence and concentration of specific enantiomers.

Biomaterials: Creating materials that can interact in specific ways with biological systems, which are themselves chiral.

The development of "smart" or responsive polymers, which change their properties in response to external stimuli, is another active area. Incorporating chiral units like N-(1-phenylethyl)-2-propenamide into these systems could lead to materials with tunable chiroptical or recognition properties.

Chemical and Physical Properties

The properties of N-(1-phenylethyl)-2-propenamide, particularly its chiral (S)-enantiomer, are foundational to its use.

Interactive Table: Identifier and Properties of (S)-N-(1-phenylethyl)-2-propenamide

| Property | Value |

|---|---|

| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-enamide fluorochem.co.uk |

| CAS Number | 19035-71-3 bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₁₁H₁₃NO nih.gov |

| Molecular Weight | 175.23 g/mol nih.gov |

| Purity | >98% fluorochem.co.ukcymitquimica.com |

| InChI Key | RBVOJZBQNQTPRA-VIFPVBQESA-N fluorochem.co.uk |

Note: Data is compiled from various chemical suppliers and databases.

Synthesis and Manufacturing

The synthesis of N-(1-phenylethyl)-2-propenamide is typically achieved through a standard amidation reaction. This involves reacting the chiral amine, (S)-1-phenylethylamine, with an acryloyl derivative, most commonly acryloyl chloride. The reaction is usually performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Once the monomer is synthesized and purified, it can be polymerized to form poly(N-(1-phenylethyl)acrylamide). Modern research focuses on controlled polymerization techniques to produce polymers with specific molecular weights and distributions. mdpi.com

Applications in Organic Chemistry

Chiral Stationary Phases for Chromatography

The most well-documented application of N-(1-phenylethyl)-2-propenamide is as a monomer for creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and subcritical fluid chromatography (SFC). bldpharm.com These CSPs are the materials inside a chromatography column that interact with a mixture of compounds, causing them to separate.

A 2022 study detailed the preparation of CSPs using poly-(S)-N-(1-phenylethyl)acrylamide. bldpharm.com Two main strategies were employed:

"Grafting From": The monomer is polymerized directly on the surface of silica (B1680970) particles. bldpharm.com

"Grafting To": The polymer is synthesized first and then chemically attached to the silica surface. bldpharm.com

The research found that the "grafting to" method produced a CSP with superior chiral recognition capabilities. bldpharm.com The resulting polymeric material demonstrated excellent enantioselectivity for a variety of chiral compounds, underscoring its potential for analytical and preparative-scale separations. bldpharm.com Further enhancement of its separation performance was achieved by "end-capping," a process that modifies the surface to reduce unwanted interactions. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVOJZBQNQTPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1 Phenylethyl 2 Propenamide and Its Analogues

Classical Amidation Reactions and Optimization Strategies

The most fundamental and widely employed method for synthesizing N-(1-phenylethyl)-2-propenamide is through classical amidation, specifically the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride. wikipedia.org In this case, 1-phenylethylamine (B125046) is reacted with acryloyl chloride. uobaghdad.edu.iqresearchgate.net The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

Commonly, a tertiary amine base such as triethylamine (B128534) is used in an inert organic solvent like acetone (B3395972) or dichloromethane. uobaghdad.edu.iqresearchgate.net The reaction mixture is often cooled initially (e.g., to 0-10°C) during the dropwise addition of the highly reactive acryloyl chloride to control the exothermic reaction, followed by a period of stirring at room temperature to ensure completion. researchgate.net An alternative approach, characteristic of the Schotten-Baumann conditions, utilizes a two-phase system consisting of an organic solvent (like dichloromethane) and an aqueous phase containing an inorganic base, such as sodium hydroxide. wikipedia.org The base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic layer.

Optimization of these classical methods focuses on several key parameters to maximize yield and purity. These include the choice of base and solvent, reaction temperature, and the stoichiometry of the reactants. For instance, using a non-nucleophilic base like diisopropylethylamine (DIPEA) can be advantageous in certain contexts. mdpi.com Studies on related Schotten-Baumann reactions have shown that parameters such as flow rate and solvent choice in continuous flow reactors can be optimized to suppress side reactions, like the hydrolysis of the acyl chloride, thereby improving the space-time yield and the environmental factor (E-factor) of the process. cam.ac.uk

Table 1: Comparison of Classical Amidation Strategies

| Method | Reactants | Base/Solvent System | Key Features |

|---|---|---|---|

| Triethylamine Method | 1-Phenylethylamine, Acryloyl Chloride | Triethylamine / Dry Acetone | Homogeneous reaction; requires anhydrous conditions. uobaghdad.edu.iqresearchgate.net |

| Schotten-Baumann | 1-Phenylethylamine, Acryloyl Chloride | NaOH / Water-Dichloromethane | Two-phase system; base neutralizes HCl in the aqueous phase. wikipedia.org |

| DIPEA Method | 1-Phenylethylamine, Acryloyl Chloride | DIPEA / Dichloromethane | Uses a non-nucleophilic base to minimize side reactions. mdpi.com |

Stereoselective Synthesis of Chiral N-(1-phenylethyl)acrylamide Enantiomers

The N-(1-phenylethyl)-2-propenamide molecule possesses a chiral center at the benzylic carbon of the phenylethyl moiety. The synthesis of its specific enantiomers, (R)-N-(1-phenylethyl)-2-propenamide and (S)-N-(1-phenylethyl)-2-propenamide, is of significant interest, particularly for applications in stereospecific polymerization and as chiral building blocks.

The most direct approach to achieving stereoselectivity is to employ an enantiomerically pure starting material. The amidation reaction between an amine and an acyl chloride does not affect the stereochemistry of the chiral amine. Therefore, reacting (R)-(+)-1-phenylethylamine with acryloyl chloride will yield the corresponding (R)-enantiomer of the acrylamide (B121943), while using (S)-(-)-1-phenylethylamine will produce the (S)-enantiomer. prepchem.commdpi.com

The primary challenge in this synthetic strategy lies in obtaining the optically pure 1-phenylethylamine enantiomers. The standard industrial method for this is the chemical resolution of the racemic amine. mdpi.com This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. researchgate.net The resulting diastereomers exhibit different solubilities, allowing one to be selectively crystallized and then separated by filtration. The pure amine enantiomer is then recovered by treating the salt with a base. Chemo-enzymatic methods, which utilize enzymes like lipases for the kinetic resolution of racemic amines or their derivatives, offer an alternative and highly selective route to the pure enantiomers. mdpi.comresearchgate.net

Table 2: Approaches to Enantiomerically Pure N-(1-phenylethyl)acrylamide

| Step | Method | Description |

|---|---|---|

| 1. Chiral Amine Source | Chemical Resolution | Racemic 1-phenylethylamine is treated with a chiral acid (e.g., tartaric acid) to form separable diastereomeric salts. mdpi.comresearchgate.net |

| Enzymatic Resolution | Lipases or other enzymes are used to selectively acylate one enantiomer of the racemic amine, allowing for separation. mdpi.comresearchgate.net | |

| 2. Amidation | Acylation | The pure (R)- or (S)-1-phenylethylamine is reacted with acryloyl chloride under standard amidation conditions to yield the corresponding enantiopure acrylamide. prepchem.com |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgresearchgate.net

While a specific protocol for N-(1-phenylethyl)-2-propenamide is not extensively documented, the general principles are well-established for the synthesis of N-substituted amides. rsc.org A typical microwave-assisted procedure involves placing the reactants (1-phenylethylamine and acryloyl chloride or another acylating agent) in a suitable solvent within a sealed vessel designed for microwave synthesis. The mixture is then irradiated at a set temperature or power for a short duration, typically ranging from a few minutes to less than an hour. nih.gov For example, syntheses of various heterocyclic amides that would take several hours under thermal conditions have been completed in as little as 3-10 minutes with excellent yields under microwave irradiation. rsc.org This acceleration is attributed to the efficient and direct coupling of microwave energy with the polar molecules in the mixture, leading to rapid and uniform heating.

One-Pot Synthetic Approaches for N-(1-phenylethyl)-2-propenamide Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For N-(1-phenylethyl)-2-propenamide and its derivatives, several one-pot strategies can be envisaged or have been demonstrated for similar structures.

One reported method details a one-pot amidation of primary nitroalkanes to form various amides. rsc.org In a relevant example, (2-nitroethyl)benzene (B25157) was reacted with (S)-1-phenylethan-1-amine in a one-pot procedure to yield the corresponding acetamide (B32628) derivative. rsc.org Adapting this to the target molecule would require a 3-nitropropanoyl precursor, which could be converted in situ to a reactive species that then couples with 1-phenylethylamine.

Another strategy involves the one-pot conversion of nitro-arenes into N-aryl amides using a metal-free reduction followed by acylation. nih.gov More direct multicomponent reactions have also been developed for complex amide scaffolds, where precursors like an aldehyde, an acyl chloride, and an amine are combined in a single step with a catalyst. wisdomlib.org Such an approach for N-(1-phenylethyl)-2-propenamide could potentially involve acrylic acid, a chlorinating agent, and 1-phenylethylamine in a single reaction vessel, generating the acryloyl chloride in situ before its reaction with the amine.

Biosynthetic Pathways and Precursors of Related Alkamides

In nature, N-(1-phenylethyl)-2-propenamide belongs to the broad class of compounds known as alkamides or N-acylamides. While the specific biosynthesis of this exact compound is not detailed, the pathways for structurally related phenylethylamides have been elucidated in various plant species, providing a clear model for its formation.

The biosynthesis of these compounds involves two key precursors: an amine moiety and an acyl chain. iastate.edu For N-phenylethyl substituted alkamides found in plants like Acmella radicans, labeling studies have definitively shown that the amino acid L-phenylalanine is the precursor to the phenylethylamine portion of the molecule. nih.govresearchgate.net The proposed pathway begins with the decarboxylation of L-phenylalanine by a phenylalanine decarboxylase (PDC) or a related aromatic amino acid decarboxylase (AADC) enzyme to produce phenylethylamine. nih.govnih.gov

The acyl chain, which in this case is a propenoyl group, is generally believed to be derived from fatty acid biosynthesis pathways, specifically via a Polyketide Synthase (PKS) assembly line. nih.govwikipedia.orgnih.gov These multi-enzyme complexes assemble the carbon chain from simple starter units (like acetyl-CoA) and extender units (like malonyl-CoA). nih.govyoutube.com The final step in the biosynthesis is the condensation of the amine (phenylethylamine) with the activated acyl chain (propenoyl-CoA or a related carrier-protein-bound intermediate), a reaction likely catalyzed by an amide synthase, to form the final N-(1-phenylethyl)-2-propenamide. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (R)-(+)-1-phenylethylamine |

| (S)-(-)-1-phenylethylamine |

| 1-phenylethylamine |

| 2-acetyl benzofuran |

| 2-Phenyl-N-(1-phenylethyl)acetamide |

| Acetic anhydride |

| Acetone |

| Acetyl chloride |

| Acetyl-CoA |

| Acrylamide |

| Acrylic acid |

| Acryloyl chloride |

| Dichloromethane |

| Diisopropylethylamine (DIPEA) |

| L-phenylalanine |

| Malonyl-CoA |

| N-(1-phenylethyl)-2-propenamide |

| N-aryl amides |

| Phenylethylamine |

| Sodium hydroxide |

| Tartaric acid |

| Triethylamine |

| Trimethylchlorosilane |

| Urea |

Intramolecular and Intermolecular Chemical Transformations of N 1 Phenylethyl 2 Propenamide

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl Moiety

The electrophilic nature of the double bond in the acrylamide (B121943) portion of the molecule is central to many of its characteristic reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org In the context of N-(1-phenylethyl)-2-propenamide, the alpha,beta-unsaturated system can act as a dienophile in Diels-Alder reactions. These reactions involve the combination of a conjugated diene with a dienophile to form a six-membered ring. youtube.comyoutube.com The stereochemistry of the N-(1-phenylethyl) group can influence the facial selectivity of the cycloaddition, leading to diastereomeric products. Furthermore, by employing chiral Lewis acid catalysts, it is possible to achieve high levels of both diastereoselectivity and enantioselectivity.

The double bond of N-(1-phenylethyl)-2-propenamide is susceptible to attack by radicals. Radical carboamination, for instance, involves the addition of both a carbon-centered radical and a nitrogen-centered functionality across the double bond. These reactions are often initiated by radical initiators and can proceed through a chain mechanism. nih.gov The regioselectivity of the radical addition is typically governed by the stability of the resulting radical intermediate.

The electron-rich double bond can undergo various oxidative transformations. For example, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Dihydroxylation using osmium tetroxide or potassium permanganate (B83412) would lead to the formation of a diol. These transformations introduce new functional groups that can be further elaborated.

Under specific conditions, the molecule can undergo intramolecular cyclization. nih.govyoutube.comlpnu.uayoutube.com For instance, if a nucleophilic group is present elsewhere in the molecule, it can attack the electrophilic double bond in a Michael-type addition, leading to the formation of a cyclic structure. The propensity for such cyclizations is influenced by factors such as ring size and the nature of the tether connecting the nucleophile and the acrylamide moiety. nih.govyoutube.comyoutube.comrsc.org

Functionalization Strategies of the N-(1-phenylethyl) Substituent

The N-(1-phenylethyl) group also presents opportunities for chemical modification, which can be used to tune the properties of the molecule or to introduce new functionalities.

One key strategy involves the deprotonation of the benzylic C-H bond using a strong base, such as an organolithium reagent, to form a stabilized carbanion. nih.gov This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the benzylic position. This approach has been utilized in the synthesis of derivatives with modified steric and electronic properties.

The amide N-H bond itself can also be a site for functionalization. For example, it can be alkylated or acylated to produce N-substituted derivatives with altered properties.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes. nih.govrsc.org For cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is often employed to explain the observed stereoselectivity. youtube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the N-(1-phenylethyl)-2-propenamide dienophile dictates the preferred reaction pathway. youtube.comyoutube.com

In radical reactions, the stability of the radical intermediates plays a key role in determining the regiochemistry of the addition. maxapress.com Computational studies can provide valuable insights into the transition state energies and reaction coordinates for these processes. rsc.org

For intramolecular cyclizations, the mechanism often involves a nucleophilic attack on the activated double bond. youtube.com The stereochemical outcome of these reactions can often be rationalized by considering the most stable chair-like or boat-like transition state conformations. youtube.com Kinetic and spectroscopic studies are essential tools for elucidating the detailed mechanistic steps of these transformations. nih.gov

Photoredox Catalyzed Mechanisms

The application of photoredox catalysis has opened new avenues for the synthesis and transformation of organic molecules, including N-substituted acrylamides. While specific studies on 2-Propenamide, N-(1-phenylethyl)- are not extensively detailed in the provided literature, the mechanisms can be inferred from reactions of similar substrates like allenamides. researchgate.net A proposed mechanism involves the photoexcitation of a catalyst, such as an Iridium(III) complex, by visible light. researchgate.net This excited catalyst can then engage in a single electron transfer (SET) process with a suitable reaction partner, like an α-halo ketone, to generate an electrophilic radical species. researchgate.net

Table 1: Key Species in a Proposed Photoredox Catalytic Cycle

| Species | Role | Description |

|---|---|---|

| [Ir(ppy)3] | Photocatalyst | Absorbs visible light and becomes a potent single-electron transfer agent. researchgate.net |

| Electrophilic Radical (A) | Reactant | Generated from a precursor (e.g., α-halo ketone) via SET from the excited photocatalyst. researchgate.net |

| 2-Propenamide, N-(1-phenylethyl)- | Substrate | Reacts with the electrophilic radical at the double bond. |

| α-Amino Radical (B) | Intermediate | Formed upon addition of the radical to the substrate. researchgate.net |

Radical Initiation and Propagation Studies

The propenamide functional group in 2-Propenamide, N-(1-phenylethyl)- makes it a monomer suitable for free radical polymerization. The general mechanism of free radical polymerization proceeds through distinct stages: initiation, propagation, and termination. fujifilm.comnih.gov

Initiation: This process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical cleavage. fujifilm.com Common initiators include azo compounds and peroxides. fujifilm.com The resulting initiator radical then adds to the vinyl group of the monomer, creating an active monomeric free radical species. fujifilm.com

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. fujifilm.com This step, known as the propagation reaction, is characterized by the sequential addition of monomers to the growing radical chain. fujifilm.comnih.gov Computational studies on similar vinyl compounds have shown that the accuracy of predicting reaction kinetics is highly dependent on the level of theory used in the calculations. mdpi.com

Termination: The polymerization process concludes when the propagating radicals are consumed. This can occur through two primary mechanisms: combination (or biradical coupling), where two growing chains join, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. fujifilm.comnih.gov

Studies on the polymerization of structurally similar monomers, such as 2-phenylethyl methacrylate (B99206), provide insights into the kinetics of these processes, although the specific rates and activation energies would be unique to each monomer. researchgate.net

Stereocontrol Mechanisms in Asymmetric Reactions

The presence of a chiral center at the 1-phenylethyl group imparts stereochemical considerations to the reactions of 2-Propenamide, N-(1-phenylethyl)-. This is particularly relevant in asymmetric synthesis, where the goal is to control the formation of new stereocenters.

In the context of photoredox catalysis, combining it with other catalytic methods can achieve high levels of stereocontrol. For instance, the enantioselective α-amination of aldehydes has been achieved by merging visible light photoredox catalysis with aminocatalysis. rsc.org In a potential analogous reaction involving an acrylamide, a chiral amine catalyst could react with a substrate to form an electron-rich enamine intermediate. rsc.org The addition of a radical to this enamine would create a new stereocenter. The stereochemical outcome would be dictated by the chiral environment created by the catalyst.

The N-(1-phenylethyl) group in the target molecule can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at the propenamide moiety. The bulky phenyl group can direct the approach of incoming reagents from the less sterically hindered face of the molecule, leading to a diastereoselective transformation. This principle is fundamental in asymmetric synthesis, where chiral auxiliaries are employed to control the stereochemistry of a reaction and are often removable after the desired transformation is complete.

Beta-Elimination Mechanisms in Related Acrylamide Formation

The formation of the acrylamide core structure itself can proceed through various mechanisms, with beta-elimination being a key step in certain synthetic and biosynthetic pathways. nih.govlibretexts.org While not a transformation of 2-Propenamide, N-(1-phenylethyl)-, understanding this formation mechanism is crucial to its chemistry.

In the context of the Maillard reaction, acrylamide can be formed from the amino acid asparagine. nih.govnih.gov The proposed mechanism involves the formation of a Schiff base between asparagine and a carbonyl compound. nih.gov This is followed by decarboxylation and a subsequent beta-elimination reaction to yield acrylamide. nih.govnih.gov The presence of a proton at the beta-position to the nitrogen atom is critical for this elimination step to occur. nih.gov

In organometallic chemistry, beta-elimination is a common reaction for metal alkyl complexes. libretexts.org For instance, beta-hydride elimination involves the transfer of a hydrogen atom from the beta-position of an alkyl group to the metal center, resulting in the formation of an alkene and a metal-hydride bond. libretexts.org Similarly, beta-alkoxy and beta-amino eliminations are known, driven by the formation of strong metal-oxygen and metal-nitrogen bonds, respectively. libretexts.org These principles can be relevant in metal-catalyzed syntheses of substituted acrylamides.

Table 2: Comparison of Beta-Elimination Contexts

| Reaction Context | Key Reactants | Key Step | Product | Reference |

|---|---|---|---|---|

| Maillard Reaction | Asparagine, Carbonyl Compound | Elimination from a decarboxylated Amadori compound or Schiff base. | Acrylamide | nih.gov, nih.gov |

Chiroptical Spectroscopy and Stereochemical Analysis of N 1 Phenylethyl Acrylamide Systems

Circular Dichroism (CD) Spectroscopy for Chiral Acrylamides and Their Polymers

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is exceptionally sensitive to the three-dimensional structure of molecules, making it indispensable for the analysis of chiral polymers derived from N-(1-phenylethyl)acrylamide.

The chirality in these systems originates from the stereogenic center in the N-(1-phenylethyl) side chain. During polymerization, this fixed chirality can guide the stereochemistry of the main chain, a process that can result in a polymer with a preferred, stable one-handed helical conformation in solution. researchgate.net This higher-order structure, known as a supramolecular assembly, often dominates the CD signal. The formation of such helical structures is a key goal in the synthesis of optically active polymers, as it leads to materials with highly ordered chiral recognition sites. researchgate.net

While the monomer itself exhibits a CD signal due to its chiral center, the polymerization into a helical structure can dramatically amplify the chiroptical response. The CD spectrum of a helical polymer is distinct from its constituent monomers and is characteristic of the helix's pitch and handedness (right- or left-handed). For instance, studies on other chiral polymers have shown characteristic CD signals, such as peaks around 222 nm, that are indicative of a specific helical or ordered structure. The interaction between the chromophores (the amide and phenyl groups) arranged helically along the polymer backbone leads to exciton (B1674681) coupling, which produces strong and characteristic CD signals. The sign and shape of these signals can be directly related to the absolute configuration of the helical polymer chain.

The utility of poly-(S)-N-(1-phenylethyl)acrylamide as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) is a direct consequence of the well-defined chiral structure of the polymer. dntb.gov.uamdpi.com The polymer's ability to effectively separate enantiomers relies on the three-dimensional chiral cavities and surfaces formed by its stable helical structure, a feature that is confirmed and characterized by CD spectroscopy. dntb.gov.ua

Optical Rotation Measurements and Enantiomeric Purity Assessment

Optical rotation is the fundamental chiroptical property of a chiral substance to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured with a polarimeter and reported as the specific rotation [α]. The sign of the rotation (+ or -) depends on the absolute configuration of the molecule ((R) or (S)), while the magnitude is dependent on the concentration, solvent, temperature, and the wavelength of light used. nih.gov

For the monomer N-(1-phenylethyl)acrylamide, the specific rotation is directly tied to which enantiomer of 1-phenylethylamine (B125046) was used in its synthesis. The (R)-enantiomer will produce a monomer with an optical rotation opposite in sign to that produced from the (S)-enantiomer. This measurement is a critical first step in quality control, confirming that the correct chiral precursor was used and that no racemization occurred during synthesis.

When the monomer is polymerized, the resulting polymer's optical activity can be significantly different. Asymmetric anionic polymerization of various acrylamide (B121943) derivatives has been shown to produce optically active polymers with high specific rotation values. This high optical activity is not merely the sum of the monomer units; rather, it is primarily due to the formation of a stable, one-handed helical conformation of the polymer backbone. researchgate.net The rigidity and single-screw-sense direction of the helix create a macromolecule that is exceptionally optically active.

The table below shows specific rotation values for various optically active poly(N,N-disubstituted acrylamide)s produced through asymmetric anionic polymerization, illustrating the high optical activities that can be achieved through the formation of helical structures.

| Polymer | Specific Rotation [α] (at 25°C, D-line) |

| Poly(N-phenyl-N-p-tolylacrylamide) | -1122° |

| Poly(N,N-di-4-tolylacrylamide) | -423° |

| Poly(N,N-diphenylacrylamide) | -101° |

Data sourced from studies on asymmetrically polymerized acrylamides.

Assessing enantiomeric purity is a crucial application of optical rotation. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee), which quantifies the purity of the sample.

Absolute Configuration Assignment Methodologies

Assigning the absolute configuration—the precise spatial arrangement of atoms, designated as (R) or (S)—is fundamental to stereochemical analysis. For 2-Propenamide, N-(1-phenylethyl)-, the most direct and common method for establishing its absolute configuration is through its synthesis from a precursor of known chirality.

The monomer is typically prepared by reacting acryloyl chloride with an enantiomerically pure form of 1-phenylethylamine. Both (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine are commercially available at high levels of enantiomeric purity. Since the acylation reaction at the amine does not affect the stereogenic center, the absolute configuration of the resulting N-(1-phenylethyl)acrylamide monomer is known with high confidence to be the same as the starting amine.

For novel chiral compounds where the starting material's configuration is unknown, other methods can be employed. X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule if a suitable single crystal can be grown. Another powerful technique involves the use of a chiral solvating agent (CSA). In this method, the chiral compound of interest is dissolved with a CSA, such as (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide. nih.gov The CSA forms diastereomeric complexes with the enantiomers of the analyte, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the assignment of the absolute configuration. nih.gov

For the polymer, poly(N-(1-phenylethyl)acrylamide), the absolute configuration of the chiral side chain is inherited directly from the monomer. The stereochemical challenge then shifts to determining the tacticity (the stereochemical relationship between adjacent chiral centers along the polymer backbone) and the helicity (the screw-sense of the helical chain). These higher-order structural features are typically elucidated using the chiroptical methods described previously, such as Circular Dichroism and optical rotation measurements, often in combination with computational modeling.

Influence of Chiral Auxiliaries on Diastereoselectivity

In the context of polymerizing N-(1-phenylethyl)acrylamide, the chiral N-(1-phenylethyl) group itself acts as a chiral auxiliary. A chiral auxiliary is a chemical moiety that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. In this case, the auxiliary is a permanent part of the monomer unit and directs the stereochemistry of the polymerization process.

The polymerization of vinyl monomers like acrylamide proceeds via the addition of a reactive species (radical, anion, or cation) to the carbon-carbon double bond. The faces of this double bond are prochiral. The presence of the bulky and stereochemically defined 1-phenylethyl group on the amide nitrogen sterically hinders one of these prochiral faces.

During polymerization, an incoming monomer molecule will preferentially add to the growing polymer chain from the less sterically hindered face of the double bond. This preference for one direction of attack over the other is a form of diastereoselective induction. When this process repeats consistently along the chain, it results in a stereoregular polymer, most commonly an isotactic polymer, where all the chiral side groups are located on the same side of the polymer backbone.

This high degree of isotacticity, combined with the steric bulk of the side groups, forces the polymer chain to twist in order to minimize steric repulsions. This twisting action results in the formation of a stable, rigid, one-handed helical structure. The specific configuration of the chiral auxiliary—(R) or (S)—determines the screw-sense of the helix, leading to either a right-handed or left-handed helical polymer. The remarkable chiral recognition capabilities of poly(N-(1-phenylethyl)acrylamide) when used as a chiral stationary phase are a direct result of this well-defined, diastereoselectively formed helical architecture. dntb.gov.uamdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for N 1 Phenylethyl 2 Propenamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-Propenamide, N-(1-phenylethyl)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the vinyl, aromatic, and aliphatic protons within the molecule. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton coupling. For instance, ¹H-NMR has been effectively used to determine the monomer ratio in copolymers synthesized from (S)-N-(1-phenylethyl) acrylamide (B121943) and other monomers like trimethoxysilylpropyl methacrylate (B99206) (TMSPM) mdpi.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by showing a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For the parent compound, acrylamide, the olefinic carbons (C2 and C3) resonate between 128.4 and 130.56 ppm, while the carbonyl carbon (C1) appears further downfield, between 171 and 171.5 ppm nih.gov. In 2-Propenamide, N-(1-phenylethyl)-, the attachment of the phenylethyl group induces predictable shifts in these values and introduces new signals for the aromatic and aliphatic carbons. For poly(acrylamide), the carbonyl peak is observed between 170 and 180 ppm scirp.org.

Predicted NMR Data for 2-Propenamide, N-(1-phenylethyl)-

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet arising from the phenyl ring protons. |

| ¹H | Amide (NH) | ~6.5 - 8.0 | Broad singlet, position can vary with solvent and concentration. |

| ¹H | Vinyl (=CH₂) | 5.60 - 6.40 | Complex multiplet system (ABX or AMX type) due to geminal and cis/trans coupling. |

| ¹H | Methine (CH-Ph) | ~5.15 | Quintet or multiplet, coupled to both NH and CH₃ protons. |

| ¹H | Methyl (CH₃) | ~1.50 | Doublet, coupled to the methine proton. |

| ¹³C | Carbonyl (C=O) | ~165 | Amide carbonyl. nih.gov |

| ¹³C | Aromatic (ipso-C) | ~143 | Quaternary carbon attached to the ethyl group. |

| ¹³C | Aromatic (C₆H₅) | 126 - 129 | Signals for the ortho, meta, and para carbons. |

| ¹³C | Vinyl (=CH₂) | ~126 | Terminal vinyl carbon. nih.gov |

| ¹³C | Vinyl (=CH-C=O) | ~131 | Vinyl carbon adjacent to the carbonyl. nih.gov |

| ¹³C | Methine (CH-Ph) | ~49 | Aliphatic carbon attached to the nitrogen and phenyl ring. |

| ¹³C | Methyl (CH₃) | ~22 | Aliphatic methyl carbon. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in 2-Propenamide, N-(1-phenylethyl)-. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For acrylamide-based structures, key peaks include N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) vibrations. researchgate.netresearchgate.net

Expected FTIR Absorption Bands for 2-Propenamide, N-(1-phenylethyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| 3080 - 3030 | C-H Stretch | Aromatic & Vinyl |

| 2980 - 2960 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1625 | C=C Stretch | Alkene |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| 1495, 1455 | C=C Stretch | Aromatic Ring |

| ~990, ~910 | =C-H Bend (Out-of-plane) | Vinyl Group |

| 760, 700 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of 2-Propenamide, N-(1-phenylethyl)- and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₁H₁₃NO, the compound has a monoisotopic mass of approximately 175.10 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 175. Subsequent fragmentation provides a characteristic fingerprint. The most prominent fragmentation pathway for N-substituted benzyl (B1604629) amides is α-cleavage, which involves the breaking of the bond between the benzylic carbon and the nitrogen atom.

Expected Mass Fragments for 2-Propenamide, N-(1-phenylethyl)-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 105 | [C₈H₉]⁺ | α-cleavage, forming the stable 1-phenylethyl cation (base peak). |

| 77 | [C₆H₅]⁺ | Loss of ethylene (B1197577) from the [C₈H₉]⁺ fragment, forming the phenyl cation. |

| 72 | [C₃H₄NO]⁺ | Fragment containing the acrylamide moiety after α-cleavage. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. 2-Propenamide, N-(1-phenylethyl)- possesses two main chromophores: the phenyl group and the conjugated acrylamide system (C=C-C=O).

The phenyl group gives rise to characteristic π → π* transitions. These typically include a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 254-260 nm. The acrylamide moiety exhibits an n → π* transition associated with the carbonyl group's non-bonding electrons and a π → π* transition from the conjugated system. The presence of these chromophores makes UV detection a suitable method for analysis, as demonstrated in HPLC applications where detection wavelengths of 220 nm and 254 nm are commonly used. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the monomer from impurities, assessing its purity, and analyzing the properties of its corresponding polymer.

Chiral High-Performance Liquid Chromatography (HPLC)

The monomer 2-Propenamide, N-(1-phenylethyl)- is chiral, and its polymerized form, poly-(S)-N-(1-phenylethyl)acrylamide, has been successfully utilized as a chiral stationary phase (CSP) for the enantioseparation of various chiral compounds. mdpi.comresearchgate.net Research has shown that polymeric CSPs based on this monomer exhibit excellent chiral recognition abilities. mdpi.comhmdb.ca The performance of these CSPs can be influenced by the synthesis strategy. For example, a CSP created by "grafting to," where a pre-formed copolymer of (S)-N-(1-phenylethyl) acrylamide and a silane (B1218182) monomer is fixed to silica (B1680970) gel, showed higher chiral recognition than a CSP created by "grafting from," where polymerization is initiated directly from the silica surface. mdpi.comhmdb.ca

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers. For poly(N-(1-phenylethyl)-2-propenamide), GPC is used to determine key parameters such as the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ).

A study analyzing poly(S)-N-(1-phenylethyl)acrylamide found that the polymer synthesized via a "grafting to" approach had an Mₙ of 7,090 and a narrow PDI of 1.66. In contrast, the polymer grown from the silica surface ("grafting from") had a much higher Mₙ of 51,272 and a broader PDI of 3.43, indicating less control over the polymerization process. mdpi.com This demonstrates the power of GPC in correlating polymer synthesis methods with the resulting macromolecular properties. mdpi.comnih.govchemicalbook.com

Computational Chemistry and Theoretical Investigations of N 1 Phenylethyl 2 Propenamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For N-(1-phenylethyl)-2-propenamide, DFT calculations can be employed to understand the distribution of electrons within the molecule, which in turn governs its reactivity.

Key aspects of the electronic structure that can be elucidated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors, such as the Fukui functions, help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For instance, the Fukui function f(r) can pinpoint which atoms are most susceptible to attack. nih.gov The local softness and electrophilicity indices can also be derived to provide a more nuanced understanding of the molecule's reactive behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties of N-(1-phenylethyl)-2-propenamide

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy electron-unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 2.79 eV | Global electrophilic nature of the molecule. |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)). nih.gov

Molecular Dynamics Simulations and Conformational Analysis

N-(1-phenylethyl)-2-propenamide possesses significant conformational flexibility due to the presence of several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamics of their interconversion.

Conformational analysis of N-(1-phenylethyl)-2-propenamide would involve identifying the low-energy conformers and understanding the barriers to rotation around key dihedral angles, such as the C-N bond of the amide and the bonds connecting the phenyl and ethyl groups. mdpi.com This information is crucial as the conformation of the molecule can significantly influence its physical and chemical properties, including its ability to pack in a crystal lattice or interact with other molecules. mdpi.com

The results from MD simulations can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. nih.govnih.gov This surface provides a comprehensive picture of the stable conformers (local minima) and the transition states (saddle points) that connect them.

Table 2: Key Dihedral Angles for Conformational Analysis of N-(1-phenylethyl)-2-propenamide

| Dihedral Angle | Description | Expected Conformational Influence |

| C=C-C(=O)-N | Rotation around the acrylamide (B121943) backbone | Influences the planarity of the amide group and conjugation. |

| C(=O)-N-C-C(phenyl) | Rotation around the amide C-N bond | Determines the relative orientation of the propenamide and phenylethyl moieties. |

| N-C-C(phenyl)-C(methyl) | Rotation of the phenylethyl group | Affects the steric interactions between the phenyl ring and the rest of the molecule. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving N-(1-phenylethyl)-2-propenamide, such as its synthesis or polymerization. By mapping the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. quantumatk.comnih.gov

The characterization of transition states is crucial for understanding the kinetics of a reaction. quantumatk.com Techniques such as nudged elastic band (NEB) or eigenvector-following methods can be used to locate transition state structures. quantumatk.com Once located, frequency calculations can confirm that the structure is a true transition state (i.e., it has exactly one imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, the synthesis of N-(1-phenylethyl)-2-propenamide from acryloyl chloride and (1-phenylethyl)amine could be modeled. DFT calculations could elucidate the mechanism, whether it proceeds through a concerted or a stepwise pathway, and identify the key intermediates and transition states involved. researchgate.netnih.gov

Table 3: Illustrative Reaction Energetics for the Synthesis of N-(1-phenylethyl)-2-propenamide

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Acryloyl chloride + (1-phenylethyl)amine) | 0.0 | Starting materials. |

| Intermediate Complex | -5.2 | Pre-reaction complex stabilized by intermolecular forces. |

| Transition State | +15.8 | Highest energy point on the reaction pathway. |

| Product Complex | -25.0 | Product molecule complexed with byproduct (HCl). |

| Products (N-(1-phenylethyl)-2-propenamide + HCl) | -20.0 | Separated final products. |

Note: These values are hypothetical and would be obtained from DFT calculations of the reaction pathway.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of N-(1-phenylethyl)-2-propenamide. DFT calculations can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. materialsmodeling.orgnih.gov

Predicted IR and Raman spectra are obtained from the calculation of vibrational frequencies. nih.gov The positions and intensities of the peaks in the predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govmdpi.com These predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules where signal overlap can be an issue. nih.govgithub.io

Furthermore, computational studies can shed light on the nature and strength of intermolecular interactions. For N-(1-phenylethyl)-2-propenamide, hydrogen bonding involving the amide group and π-π stacking interactions involving the phenyl ring are expected to be significant. Understanding these interactions is important for predicting the crystal packing and the bulk properties of the material.

Table 4: Predicted Spectroscopic Data for N-(1-phenylethyl)-2-propenamide

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |

| IR: C=O stretch | 1670 cm⁻¹ | Strong absorption band in the infrared spectrum. |

| IR: N-H stretch | 3300 cm⁻¹ | Characteristic absorption for secondary amides. |

| ¹H NMR: Amide N-H | 7.5 ppm | Chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR: Carbonyl C=O | 165 ppm | Characteristic chemical shift for an amide carbonyl carbon. |

| ¹³C NMR: Phenyl C-1 | 140 ppm | Chemical shift of the carbon atom in the phenyl ring attached to the ethyl group. |

Note: These are representative values. Actual values would be obtained from specific DFT calculations and may be compared with experimental spectra for validation.

Polymerization of N 1 Phenylethyl 2 Propenamide and Its Derivatives: Synthesis and Functional Polymer Development

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a chain reaction process widely used for the synthesis of a variety of polymers. wikipedia.org The polymerization of N-(1-phenylethyl)-2-propenamide, like other vinyl monomers, proceeds through the fundamental steps of initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule. libretexts.org Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). libretexts.org When heated or exposed to light, these initiators decompose to form primary radicals. These highly reactive species then attack the carbon-carbon double bond of the N-(1-phenylethyl)-2-propenamide monomer, creating a new radical center on the monomer unit and initiating the polymer chain. wikipedia.orglibretexts.org

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain. fujifilm.com This process repeats, leading to the rapid growth of the polymer. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent.

Termination: The growth of polymer chains is concluded by termination reactions. fujifilm.com This can occur through two primary mechanisms: combination, where two growing polymer radicals join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. youtube.comfujifilm.com The termination mechanism can significantly impact the final molecular weight and molecular weight distribution of the polymer. fujifilm.com

Controlled/Living Radical Polymerization (e.g., RAFT, NMP)

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. nih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. nih.gov Two prominent CLRP techniques applicable to the polymerization of acrylamide (B121943) derivatives are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP).

RAFT Polymerization: RAFT polymerization is a versatile CLRP method that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. fujifilm.com The process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species and a new radical that can initiate further polymerization. This equilibrium between active and dormant species allows for controlled chain growth. fujifilm.com RAFT polymerization has been successfully employed for the controlled synthesis of polymers from acrylamide derivatives, yielding polymers with narrow molecular weight distributions. acs.orgnih.gov The choice of CTA is crucial for the successful RAFT polymerization of a specific monomer. nih.govnih.gov

Nitroxide-Mediated Polymerization (NMP): NMP is another widely used CLRP technique that employs a stable nitroxide radical to control the polymerization. fujifilm.com The growing polymer chain end is reversibly capped by the nitroxide, creating a dormant species. cmu.edu Thermal cleavage of the carbon-oxygen bond of this dormant species regenerates the propagating radical and the nitroxide, allowing for the controlled addition of monomer units. cmu.edu NMP has been shown to be effective for the polymerization of various monomers, including styrene (B11656) and acrylates. While less common for acrylamides compared to RAFT, NMP offers a metal-free alternative for controlled polymerization.

Synthesis and Characterization of Optically Active Poly[N-(1-phenylethyl)acrylamide] and Copolymers

The synthesis of optically active poly[N-(1-phenylethyl)acrylamide] and its copolymers is of significant interest due to their potential applications in chiral recognition and separation. These polymers can be synthesized from the corresponding chiral monomer, (S)-N-(1-phenylethyl)acrylamide or (R)-N-(1-phenylethyl)acrylamide, using polymerization techniques discussed previously.

The synthesis can be carried out via conventional radical polymerization or, for better control over the polymer architecture, through controlled radical polymerization methods like RAFT. For instance, copolymers of (S)-N-(1-phenylethyl)acrylamide and trimethoxysilylpropyl methacrylate (B99206) have been synthesized and subsequently grafted onto silica (B1680970) gel. mdpi.com

Characterization of the resulting polymers is crucial to determine their molecular weight, molecular weight distribution, composition, and optical activity. Gel permeation chromatography (GPC) is commonly used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn). mdpi.com For example, a polymer synthesized by a "grafting from" method showed an Mn of 51,272 and a broad molecular weight distribution (Mw/Mn = 3.43), while a polymer synthesized for a "grafting to" approach had a lower Mn of 7,090 and a narrower distribution (Mw/Mn = 1.66). mdpi.com Nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the polymer structure and determine the copolymer composition. mdpi.com The optical activity of the polymers can be confirmed using polarimetry.

| Polymerization Method | Monomers | Mn ( g/mol ) | Mw/Mn | Reference |

| "Grafting from" | (S)-N-(1-phenylethyl)acrylamide on 3-methacrylatepropyl silica gel | 51,272 | 3.43 | mdpi.com |

| "Grafting to" | Copolymer of (S)-N-(1-phenylethyl)acrylamide and trimethoxysilylpropyl methacrylate | 7,090 | 1.66 | mdpi.com |

Block Copolymer Synthesis and Supramolecular Assembly

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.gov They can self-assemble into various ordered nanostructures in solution or in the bulk, depending on the block composition, length, and the surrounding environment. mdpi.com The synthesis of block copolymers containing a poly[N-(1-phenylethyl)acrylamide] block can impart chirality and other specific functionalities to the resulting supramolecular assemblies.

RAFT polymerization is a particularly suitable method for the synthesis of well-defined block copolymers. nih.govbrookhaveninstruments.com.cn This is achieved by using a homopolymer synthesized by RAFT as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer. nih.gov For example, a poly(N-isopropylacrylamide) block could be synthesized first, followed by chain extension with N-(1-phenylethyl)-2-propenamide to create a thermoresponsive and chiral block copolymer.

The self-assembly of such block copolymers in selective solvents can lead to the formation of micelles, vesicles, or other complex morphologies. For instance, amphiphilic block copolymers of N-vinyl pyrrolidone and n-alkyl methacrylates have been shown to form micelles in aqueous solutions. mdpi.com The chiral and aromatic nature of the poly[N-(1-phenylethyl)acrylamide] block could introduce specific interactions, such as π-π stacking, influencing the morphology and properties of the resulting self-assembled structures. These ordered structures have potential applications in areas like drug delivery and nanotechnology.

Design of Chiral Polymeric Materials for Specific Research Applications

The inherent chirality of poly[N-(1-phenylethyl)acrylamide] makes it a valuable building block for the design of materials with specific functionalities for various research applications.

Chiral Stationary Phases for Chromatographic Resolution

One of the most significant applications of optically active poly[N-(1-phenylethyl)acrylamide] is in the field of chiral chromatography. These polymers can be used as chiral selectors in chiral stationary phases (CSPs) for the separation of enantiomers. mdpi.comresearchgate.net The polymer can be coated or covalently bonded to a support material, typically silica gel, to create the CSP. mdpi.com Covalently bonding the polymer to the silica support enhances the stability of the stationary phase. mdpi.com

The chiral recognition ability of these polymeric CSPs is often superior to that of their monomeric counterparts. mdpi.comresearchgate.net The mechanism of chiral recognition is based on the formation of transient diastereomeric complexes between the chiral polymer and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation.

The performance of these CSPs can be evaluated based on parameters such as the separation factor (α) and resolution (Rs). Studies have shown that CSPs based on poly-(S)-N-(1-phenylethyl)acrylamide exhibit excellent enantioselectivity for a variety of chiral compounds. mdpi.com The method of immobilizing the polymer onto the silica support, such as "grafting from" versus "grafting to," can influence the chiral recognition ability of the CSP, with the "grafting to" method sometimes showing superior performance. mdpi.comresearchgate.net

| CSP Preparation Method | Support | Chiral Selector | Application | Reference |

| "Grafting from" | 3-methacrylatepropyl silica gel | Poly[(S)-N-(1-phenylethyl)acrylamide] | Chiral HPLC | mdpi.comresearchgate.net |

| "Grafting to" | Silica gel | Copolymer of (S)-N-(1-phenylethyl)acrylamide and trimethoxysilylpropyl methacrylate | Chiral HPLC | mdpi.comresearchgate.net |

Functional Optoelectronic and Photoactive Polymers

The incorporation of the phenyl group in the N-(1-phenylethyl) side chain introduces aromaticity into the polymer structure, which can impart interesting optoelectronic and photoactive properties. While research specifically on the optoelectronic properties of poly[N-(1-phenylethyl)acrylamide] is not extensive, the principles can be inferred from related polymer systems.

Polymers containing aromatic moieties can exhibit properties such as fluorescence and electrical conductivity, especially after doping. researchgate.net The chiral arrangement of these aromatic groups in an optically active polymer could lead to chiroptical phenomena, such as circularly polarized luminescence (CPL), which is of interest for applications in displays, sensing, and data storage.

Furthermore, the polymer backbone could be modified or copolymerized with other photoactive monomers to create materials for applications in areas like photodetectors or as components in organic light-emitting diodes (OLEDs). The specific stereochemistry of the polymer, dictated by the chiral monomer, could influence the packing of the polymer chains and, consequently, their electronic properties and charge transport characteristics. Further investigation into the photophysical and electronic properties of poly[N-(1-phenylethyl)acrylamide] and its derivatives is warranted to explore their full potential in this field.

Thermoresponsive Polymer Systems Incorporating N-(1-phenylethyl)acrylamide Units

The integration of N-(1-phenylethyl)acrylamide (PEAAm) units into polymer chains has been explored as a strategy to develop novel thermoresponsive materials. These smart polymers exhibit conformational changes in response to temperature variations, a property primarily governed by the balance between hydrophilic and hydrophobic interactions. The copolymerization of N-(1-phenylethyl)acrylamide with other monomers, such as N-isopropylacrylamide (NIPAAm), allows for the fine-tuning of the temperature at which these changes occur, known as the lower critical solution temperature (LCST).

Research into copolymers of N-isopropylacrylamide and N-(1-phenylethyl)acrylamide has demonstrated the successful synthesis of thin films with pronounced thermoresponsive properties. These films exhibit reversible swelling and deswelling behavior with changes in ambient temperature. This phenomenon is attributed to the interplay between the hydrophilic amide groups and the hydrophobic isopropyl and phenylethyl side chains. At temperatures below the LCST, the polymer chains are hydrated and exist in an extended coil conformation, leading to a swollen state. As the temperature increases beyond the LCST, the hydrophobic interactions become dominant, causing the polymer chains to collapse and expel water, resulting in a shrunken or deswelled state.

The physicochemical properties of these copolymer films are dynamically altered by environmental temperature changes. Characterization of these films has shown that while the surface morphology remains consistent, the surface hydrophilicity decreases as the temperature rises. This temperature-dependent change in wettability is a key characteristic of thermoresponsive polymers and is crucial for their application in various fields. The precise transition temperature can be tailored by adjusting the comonomer ratio, offering a pathway to design materials for specific applications, such as in the control of marine biofouling where temperature fluctuations are a significant environmental factor.

Table 1: Thermoresponsive Properties of Poly(N-isopropylacrylamide-co-N-(1-phenylethyl)acrylamide) Thin Films

| Property | Observation | Method of Analysis |

| Thermoresponsiveness | Exhibits reversible swelling and deswelling with temperature changes. | Not specified |

| Surface Morphology | No significant morphological changes with varying temperature. | Atomic Force Microscopy (AFM) |

| Surface Wettability | Surface hydrophilicity decreases with increasing temperature. | Inverse contact angle measurements using captive air bubbles and axisymmetric drop shape analysis (ADSA) |

| Surface Charge | Charging of the polymer/aqueous solution interface is mainly determined by preferential water ion adsorption at the substrate surface. | Streaming current measurements |

Thermal Stability Studies of N-(1-phenylethyl)acrylamide Polymers and Adducts

The thermal stability of polymers is a critical factor in determining their processing conditions and application range. For polymers containing N-(1-phenylethyl)acrylamide units, thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to evaluate their performance at elevated temperatures.

Studies on a chiral stationary phase (CSP) prepared from (S)-N-(1-phenylethyl)acrylamide have provided valuable insights into the thermal stability of this polymer. The investigation revealed that the poly-(S)-N-(1-phenylethyl)acrylamide-based material possesses excellent thermal stability. TGA and DSC analyses indicated that the polymer is stable up to a temperature of 300 °C researchgate.net. This high thermal stability is a significant advantage, particularly for applications that require elevated temperatures, such as in chromatography where column temperature can be a critical parameter for achieving desired separations.

The van't Hoff equation, which describes the relationship between temperature and the equilibrium constant of a reaction, has been used to further probe the behavior of these polymers at different temperatures. In the context of the chiral stationary phase, it was observed that the chiral recognition process remains consistent within a temperature range of 25 °C to 50 °C. This suggests that the conformation of the chiral polymer is stable within this range, which is well below its decomposition temperature. The robust thermal properties of poly(N-(1-phenylethyl)acrylamide) make it a promising material for applications demanding high-temperature resilience.

Table 2: Thermal Stability Data for Poly-(S)-N-(1-phenylethyl)acrylamide Based Material (CSP3)

| Parameter | Value | Method of Analysis |

| Thermal Stability Limit | Stable up to 300 °C | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) researchgate.net |

| Chiral Recognition Stability | The chiral recognition process is stable and does not significantly alter. | Based on linear relationships in van't Hoff plots researchgate.net |

| Operating Temperature Range for Chiral Separation | 25 °C to 50 °C | High-Performance Liquid Chromatography (HPLC) with variable column temperature researchgate.net |

Rational Design and Synthesis of N 1 Phenylethyl 2 Propenamide Analogues and Derivatives for Advanced Research

Structural Modification Strategies on the Phenyl Ring for Electronic and Steric Tuning

Research into related phenethylamine (B48288) derivatives has shown that the introduction of various substituents onto the phenyl ring can modulate biological activity. nih.gov For instance, the position of substituents is critical; alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon have been shown to have a positive effect on binding affinity to certain biological targets. nih.gov Conversely, the effects of oxygen-containing groups are more varied and depend on their specific placement on the ring. nih.gov

The synthesis of such substituted analogues can be achieved through various established methods. One common approach involves the reaction of a substituted phenylethylamine with acryloyl chloride. uobaghdad.edu.iqresearchgate.net The specific nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the phenyl ring, thereby influencing its reactivity and interaction with other molecules. For example, methoxy (B1213986) groups, as seen in 3,4-dimethoxyphenethylamine, can significantly alter the compound's properties. wikipedia.org

The steric bulk of substituents on the phenyl ring also plays a crucial role. The rotation of the phenyl ring can be influenced by the size and nature of these substituents, leading to different stable conformations of the molecule. nih.gov This conformational flexibility is a key determinant of how the molecule fits into binding sites and interacts with its environment.

A variety of substituted N-(1-phenylethyl)-2-propenamide analogues can be synthesized to systematically explore these electronic and steric effects. The following table provides examples of potential modifications and their predicted influence.

| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact |

| 4-Methyl | Electron-donating | Minor increase in bulk | Enhanced hydrophobic interactions |

| 4-Chloro | Electron-withdrawing | Minor increase in bulk | Altered dipole moment, potential for halogen bonding |

| 4-Methoxy | Electron-donating | Moderate increase in bulk | Increased hydrogen bond accepting capacity |

| 3,4-Dichloro | Electron-withdrawing | Moderate increase in bulk | Significant alteration of electronic and steric profile |

| 2-Fluoro | Electron-withdrawing | Minor increase in bulk | Potential for specific fluorine interactions |

Table 1: Examples of Phenyl Ring Modifications and Their Potential Effects

Diversification of the Acrylamide (B121943) Backbone

Altering the acrylamide backbone of N-(1-phenylethyl)-2-propenamide offers another avenue for creating structural diversity and modulating its properties. These modifications can range from simple substitutions to more complex changes in the propenamide chain.

One straightforward modification is the introduction of a methyl group on the acrylamide moiety, leading to the formation of N-(1-phenylethyl)methacrylamide. alfa-chemistry.comnih.gov The synthesis of such N-substituted methacrylamides can be accomplished by reacting the corresponding amine with methacryloyl chloride. researchgate.net This seemingly small change can affect the reactivity of the vinyl group and the conformational flexibility of the amide bond. Copolymers of N-phenyl methacrylamide (B166291) have been synthesized and characterized, demonstrating the versatility of this modified backbone in polymer chemistry. researchgate.net

Further diversification can be achieved by extending or branching the carbon chain of the acrylamide. For instance, replacing the propenamide with a crotonamide (B15916) or other extended unsaturated amide systems can alter the geometry and electronic distribution of the molecule. The synthesis of various N-substituted acrylamides has been reported, often involving the reaction of primary aromatic amines with acryloyl chloride in the presence of a base like triethylamine (B128534). uobaghdad.edu.iqresearchgate.net This general method can be adapted to create a wide array of derivatives.

Post-polymerization modification presents a sophisticated strategy for diversifying acrylamide-based polymers. nih.gov Although challenging due to the stability of the amide bond, direct transamidation of poly(N,N-dimethylacrylamide) has been demonstrated, opening up possibilities for creating complex macromolecules from a parent polymer. nih.gov This approach could potentially be applied to polymers derived from N-(1-phenylethyl)-2-propenamide.

The following table outlines some strategies for diversifying the acrylamide backbone and their potential consequences.

| Modification | Resulting Moiety | Synthetic Strategy | Potential Outcome |

| Methyl substitution on the double bond | N-(1-phenylethyl)methacrylamide | Reaction with methacryloyl chloride researchgate.net | Altered polymerization characteristics and conformational freedom |

| Chain extension | N-(1-phenylethyl)crotonamide | Reaction with crotonyl chloride | Modified geometry and reactivity of the Michael acceptor |

| Introduction of functional groups | e.g., Hydroxymethylacrylamide derivative | Multi-step synthesis involving protected intermediates | Enhanced polarity and potential for further conjugation |

| Polymerization and copolymerization | Poly(N-(1-phenylethyl)acrylamide) | Free radical polymerization mdpi.com | Creation of materials with novel properties for applications like chiral stationary phases mdpi.comresearchgate.net |

Table 2: Strategies for Acrylamide Backbone Diversification

Conjugation with Other Molecular Scaffolds and Heterocyclic Systems

Conjugating N-(1-phenylethyl)-2-propenamide with other molecular scaffolds, including heterocyclic systems, can lead to the development of novel molecules with hybrid properties and expanded functionalities. This strategy is widely employed in medicinal chemistry and materials science to create compounds with enhanced or entirely new characteristics.